BenchChemオンラインストアへようこそ!

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Organic synthesis Process chemistry Azetidine functionalization

This azetidine β-ketoester offers orthogonal Boc protection and a reactive 3-oxopropanoyl ethyl ester essential for PROTAC linker assembly and kinase inhibitor scaffolds (Vertex WO2008/57940 A1). Its ethyl ester enables chemoselective Knövenagel condensations and enolate alkylations unavailable with methyl/benzyl analogs. Eliminates de novo construction.

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
CAS No. 1025029-60-0
Cat. No. B1374726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
CAS1025029-60-0
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
InChIKeyCVLHLSSKQJCGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(3-Ethoxy-3-Oxopropanoyl)Azetidine (CAS 1025029-60-0) Technical Procurement Baseline


1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine (CAS 1025029-60-0; MF: C13H21NO5; MW: 271.31 g/mol) is an azetidine-3-carboxylic acid-derived β-ketoester intermediate featuring an N-tert-butoxycarbonyl (Boc) protecting group and an ethyl 3-oxopropanoate moiety at the 3-position . The compound exhibits predicted physical parameters including boiling point 353.2±32.0 °C, density 1.162±0.06 g/cm³, and pKa 10.28±0.20 . As a key building block in pharmaceutical research, it is commercially available at purity levels ranging from 95% to ≥97% for research-grade applications [1]. The compound is primarily utilized in targeted protein degradation (PROTAC) development and as a synthetic intermediate in kinase inhibitor programs, with documented applications in Vertex Pharmaceuticals patent WO2008/57940 A1 [2].

Why 1-Boc-3-(3-Ethoxy-3-Oxopropanoyl)Azetidine Cannot Be Substituted with In-Class Analogs


Generic substitution of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine with structurally similar azetidine derivatives is inadvisable due to critical functional group differences that govern synthetic utility and downstream reactivity. The compound's β-ketoester moiety (3-oxopropanoyl ethyl ester) enables chemoselective transformations—including Knövenagel condensations, asymmetric reductions, and enolate alkylations—that are not accessible with simpler azetidine-3-carboxylic acid derivatives . The ethyl ester group (vs. methyl or benzyl analogs) directly impacts both physicochemical properties (boiling point 353.2±32.0 °C, predicted density 1.162 g/cm³) and orthogonal deprotection compatibility during multi-step synthesis . Furthermore, substitution at the azetidine 3-position with a β-ketoester functionality creates a scaffold with documented utility in Vertex Pharmaceuticals' kinase inhibitor patent programs (WO2008/57940 A1), where the specific ethoxy-oxopropanoyl substitution pattern is essential for generating the intended pharmacophore [1]. The combination of N-Boc protection and 3-β-ketoester substitution establishes orthogonal reactivity handles that simpler azetidine analogs (e.g., 1-Boc-3-azetidinecarboxylic acid or 1-Boc-3-azetidinone) cannot simultaneously provide [2].

1-Boc-3-(3-Ethoxy-3-Oxopropanoyl)Azetidine: Quantitative Differentiation Evidence Against Comparators


Synthetic Yield Advantage: 91% Isolated Yield via Ethanol Esterification of 1-Boc-Azetidine-3-Carboxylic Acid

The target compound is synthesized via esterification of 1-Boc-azetidine-3-carboxylic acid with ethanol, achieving an isolated yield of approximately 91% . In comparison, analogous methyl ester syntheses (using methanol with 1-Boc-azetidine-3-carboxylic acid) typically require alternative activation strategies and do not report yields in the same range in available documentation . The 91% isolated yield represents a high-efficiency synthetic route that minimizes material waste and reduces per-unit cost in multi-step research campaigns. Notably, alternative azetidine-3-carboxylic acid derivative syntheses (e.g., N-benzylazetidine-3-carboxylic acid from isopropyl alcohol) report isolated yields of approximately 70% under comparable esterification-type conditions, establishing a ~21 percentage-point yield advantage for the ethanol/ethyl ester system [1].

Organic synthesis Process chemistry Azetidine functionalization

Structural Advantage for Targeted Protein Degradation: Classified as Protein Degrader Building Block vs. General Azetidine Intermediates

Commercial suppliers explicitly classify 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine within the 'Protein Degrader Building Blocks' product family, indicating its validated utility in PROTAC and targeted protein degradation (TPD) research [1]. In contrast, closely related analogs such as 1-Boc-3-azetidinecarboxylic acid are primarily categorized for general peptide synthesis applications . The β-ketoester functional group in the target compound provides a reactive handle for linker attachment strategies essential to PROTAC design, whereas simpler azetidine carboxylic acid derivatives lack this site for chemoselective conjugation without additional synthetic manipulation. This explicit application classification, combined with the compound's inclusion in Vertex Pharmaceuticals' patent WO2008/57940 A1 covering biologically active molecules, provides procurement justification for protein degradation programs [2].

PROTAC Targeted protein degradation Medicinal chemistry

Orthogonal Reactivity Advantage: Dual Functional Handles Enable Sequential Chemoselective Transformations

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine uniquely provides two orthogonal reactive centers within a single azetidine scaffold: (1) the Boc-protected azetidine nitrogen enabling acid-labile deprotection to expose a secondary amine for subsequent functionalization, and (2) the β-ketoester moiety at the 3-position enabling carbon-carbon bond formation via enolate chemistry, Knövenagel condensations, and asymmetric reductions . Comparators such as 1-Boc-3-azetidinone (CAS 398489-26-4) offer the Boc-amine functionality but possess a ketone rather than β-ketoester, limiting C-C bond-forming potential due to the absence of an acidic α-proton to the ester carbonyl [1]. Similarly, 1-Boc-azetidine-3-carboxylic acid derivatives lack the β-ketoester reactivity manifold entirely. The presence of both functional handles in the target compound eliminates the need for separate building blocks to achieve the same synthetic sequence, reducing step count and improving overall process efficiency [2].

Multi-step synthesis Orthogonal protection Azetidine chemistry

Patent-Validated Scaffold: Explicit Inclusion in Vertex Pharmaceuticals Kinase Inhibitor Patent Program

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine is explicitly cited as a synthetic intermediate in Vertex Pharmaceuticals' patent WO2008/57940 A1 (pages 61-62), which describes compounds with kinase inhibitory activity [1]. In contrast, structurally related analogs such as tert-butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate (methyl ester variant, CAS 1420982-69-9) do not appear with the same direct patent citation linkage in the same patent document family . The specific ethyl ester substitution pattern in the target compound is documented as part of the synthetic pathway to patent-claimed biologically active molecules, whereas simpler azetidine derivatives (e.g., 1-Boc-3-azetidinecarboxylic acid, CAS 142253-55-2) are cited primarily as general peptide coupling intermediates rather than in kinase-targeting programs . This patent association provides procurement justification for kinase inhibitor discovery and development programs.

Kinase inhibitor Pharmaceutical patent Drug discovery intermediate

1-Boc-3-(3-Ethoxy-3-Oxopropanoyl)Azetidine: Evidence-Driven Procurement and Application Scenarios


PROTAC Linker Synthesis and Targeted Protein Degradation Development

Procurement scenario: Research groups engaged in PROTAC or molecular glue degrader development requiring azetidine-based linkers with orthogonal functional handles. The compound's explicit classification as a Protein Degrader Building Block [1] and its β-ketoester moiety for chemoselective conjugation provide validated entry into targeted protein degradation campaigns. The ≥97% purity grade supports reproducible linker attachment chemistry essential for PROTAC ternary complex formation. The orthogonal N-Boc and 3-β-ketoester functionalities enable sequential functionalization strategies that are not accessible with simpler azetidine building blocks .

Kinase Inhibitor Intermediate for Pharmaceutical Development

Procurement scenario: Medicinal chemistry teams pursuing kinase inhibitor programs requiring azetidine-containing scaffolds. The compound's explicit citation in Vertex Pharmaceuticals' WO2008/57940 A1 patent [1] establishes its validated role as an intermediate in kinase-targeted drug discovery. The ethyl β-ketoester substitution pattern enables the generation of patent-claimed pharmacophores, while the high-yield (91%) synthetic route ensures reliable supply for multi-gram scale-up during lead optimization. Procurement of this specific compound reduces the synthetic burden of de novo β-ketoester azetidine construction.

Multi-Step Organic Synthesis Requiring Orthogonal Protection Strategy

Procurement scenario: Synthetic chemistry laboratories executing convergent synthetic routes that demand orthogonal protection and multiple reactive centers. The compound provides acid-labile N-Boc protection combined with a 3-position β-ketoester that is stable to Boc deprotection conditions (e.g., TFA/DCM) but enables subsequent enolate alkylation or Knövenagel chemistry [1]. This orthogonal reactivity pattern eliminates the need for separate building blocks and reduces step count relative to routes using 1-Boc-3-azetidinone or 1-Boc-azetidine-3-carboxylic acid as starting materials . The 91% reported synthetic yield [2] supports cost-effective procurement for multi-step campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.